molecular formula C10H11NO3S B1443125 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid CAS No. 845546-26-1

5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1443125
CAS No.: 845546-26-1
M. Wt: 225.27 g/mol
InChI Key: KHSAVTUDWAUDRS-UHFFFAOYSA-N
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Description

5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO3S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a thiophene ring via a methylene bridge . The pyrrolidine ring carries a carboxylic acid group and a ketone group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo Michael addition reactions with 4-alkyl-substituted 4-oxo-2-enoates .

Scientific Research Applications

Spectroscopic Properties and Quantum Mechanical Study

The spectroscopic properties of closely related compounds to 5-Oxo-1-(thien-3-ylmethyl)pyrrolidine-3-carboxylic acid have been investigated using various techniques like FT-IR, NMR, UV, and quantum chemical methods. These studies focus on properties such as Mulliken charges, HOMO and LUMO energies, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

Antibacterial Applications

Derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, structurally similar to this compound, have been synthesized for potential use as antibacterial drugs. They have shown moderate to good activity against gram-positive and gram-negative bacteria (Devi, Bishnoi, Srivastava, Kumar, Srivastava, & Fatma, 2018).

Formation of Novel Bicyclic Systems

A one-pot condensation process involving 5-oxopyrrolidine-3-carboxylic acids, among others, leads to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. The biological activity of these synthesized compounds has been predicted (Kharchenko, Detistov, & Orlov, 2008).

Synthesis and Immunostimulant Activity

Compounds structurally related to this compound have been synthesized and tested for immunostimulant activity. The relationship between their structure and activity has been explored (Magni, Signorelli, & Bocchiola, 1994).

Fluorescence Properties in Carbon Dots

Organic fluorophores structurally similar to this compound have been identified as the main ingredients and fluorescence origins of carbon dots. This insight expands potential applications in fluorescence and imaging (Shi et al., 2016).

Molecular Interactions and Crystal Structures

Studies on compounds structurally similar to this compound have explored their molecular interactions and crystal structures. These studies contribute to understanding the properties of these compounds in different states (Vrabel, Sivý, Šafár̆, & Marchalin, 2014).

Synthesis of Related Compounds

Research into the synthesis of compounds related to this compound includes methods such as redox-annulations and the study of the properties of the resulting compounds. This research is crucial for the development of new synthetic pathways (Kang, Richers, Sawicki, & Seidel, 2015).

Properties

IUPAC Name

5-oxo-1-(thiophen-3-ylmethyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c12-9-3-8(10(13)14)5-11(9)4-7-1-2-15-6-7/h1-2,6,8H,3-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSAVTUDWAUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210840
Record name 5-Oxo-1-(3-thienylmethyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845546-26-1
Record name 5-Oxo-1-(3-thienylmethyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845546-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-1-(3-thienylmethyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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